molecular formula C23H26N2O2 B037474 Benzetimide CAS No. 119391-55-8

Benzetimide

Cat. No.: B037474
CAS No.: 119391-55-8
M. Wt: 362.5 g/mol
InChI Key: LQQIVYSCPWCSSD-UHFFFAOYSA-N
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Preparation Methods

Benzetimide can be synthesized through several synthetic routes. One common method involves the reaction of this compound hydrochloride with sodium bicarbonate in a mixture of water and dichloromethane. The reaction mixture is stirred for 18 hours at room temperature, followed by separation, drying, and purification through chiral column chromatography . Industrial production methods typically involve similar steps but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Benzetimide undergoes various chemical reactions, including:

Biological Activity

Benzetimide, a compound known for its anticholinergic properties, has been the subject of various studies examining its biological activity. This article provides a detailed overview of the pharmacological effects, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is chemically characterized as (±)-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)-piperidine HCl . Its active isomer, dexthis compound, exhibits significant biological activity, particularly in the central and peripheral nervous systems. The compound's structure allows it to interact with muscarinic receptors, which are critical for various neurotransmission processes.

Anticholinergic Effects

This compound functions primarily as an anticholinergic agent , effectively blocking acetylcholine at muscarinic receptors. This property is crucial in managing symptoms associated with Parkinson's disease and other movement disorders induced by neuroleptic drugs. Research indicates that dexthis compound binds selectively to high-affinity sites on muscarinic receptors, inhibiting cholinergic transmission in both the central and peripheral nervous systems .

Case Studies

  • Parkinson's Disease Management : A study highlighted the efficacy of this compound in alleviating Parkinsonian symptoms in patients undergoing treatment with neuroleptic medications. The findings suggested that dexthis compound significantly reduced extrapyramidal side effects without exacerbating other symptoms .
  • Binding Affinity Studies : In vitro experiments demonstrated that (+)-benzetimide exhibits binding affinities comparable to atropine at muscarinic receptors. This suggests that this compound could serve as a valuable tool in pharmacological research aimed at understanding receptor interactions and drug design .

Biological Activity Data

The following table summarizes the biological activities associated with various derivatives of this compound, particularly focusing on their efficacy against different biological targets:

CompoundTarget ActivityBinding Affinity (nM)Notes
Dexthis compoundMuscarinic Receptor Antagonism15High affinity for M1 and M2 receptors
This compoundCXCR3 Antagonism50Effective in modulating immune responses
Compound 7aLarvicidal Activity10 mg/L100% efficacy against mosquito larvae

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound derivatives has revealed insights into their structure-activity relationships. A series of benzamide derivatives were synthesized, demonstrating varying degrees of biological activity based on structural modifications. For instance, compounds with less steric hindrance showed increased receptor binding and enhanced biological efficacy .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIVYSCPWCSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046173
Record name Benzetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14051-33-3
Record name Benzetimide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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